molecular formula C11H10BrNO2 B14918079 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14918079
M. Wt: 268.11 g/mol
InChI Key: RKUVEYCQAKEPAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenoxy)-N-(prop-2-yn-1-yl)acetamide is a chemical building block designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates two key functional groups: a 4-bromophenoxy moiety and a terminal alkyne (prop-2-yn-1-yl) group. The bromophenoxy group is a common feature in compounds studied for their biological activity, with similar bromophenyl-acetamide derivatives being investigated as potential therapeutic agents . The terminal alkyne is of particular utility in bioorthogonal chemistry, most notably in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions, which are powerful tools for bioconjugation, probe development, and chemical biology . This enables researchers to efficiently link this molecule to various azide-containing biomolecules or synthetic scaffolds. Recent scientific literature highlights the research potential of structurally related phenoxy-acetamide hybrids. For instance, novel quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids have demonstrated significant promise in anticancer research, showing potent activity against breast cancer cell lines and the ability to induce apoptosis . Furthermore, other acetamide-triazole hybrids are being explored as potent inhibitors of enzymes like α-glucosidase, indicating potential for metabolic disorder research . This combination of features makes this compound a versatile intermediate for constructing more complex molecules for screening against specific biological targets and for developing chemical probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-prop-2-ynylacetamide

InChI

InChI=1S/C11H10BrNO2/c1-2-7-13-11(14)8-15-10-5-3-9(12)4-6-10/h1,3-6H,7-8H2,(H,13,14)

InChI Key

RKUVEYCQAKEPAF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide typically involves the reaction of 4-bromophenol with propargylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetamides, while oxidation and reduction reactions can produce corresponding oxides or amines.

Scientific Research Applications

Based on the search results, here is information on the applications of compounds related to "2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide":

Scientific Research Applications
N-phenylacetamide derivatives, related to the query compound, have demonstrated potential as anti-α-glucosidase inhibitors .

  • A study on phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides showed that most N-phenylacetamide derivatives were more potent than the positive control acarbose, with the exception of 2,6-dimethyl derivative 11c and 4-nitro derivative 11j .
  • The most potent compound in the N-phenylacetamide series was the 4-bromo derivative 11j. Substituting the bromine with a nitro group (compound 11k ) led to a complete loss of inhibitory activity, and substituting it with an ethyl group (compound 11d ) significantly decreased activity .
  • N-(2-Bromophenyl) acetamide has been screened as a potential antidiabetic agent using computational tools .
  • A study evaluated isatin-sulphonamide derivatives as caspase inhibitors .
  • Lactoperoxidase (LPO) has been shown to be associated with breast cancer etiology and heterocyclic amines, and an important class of environmental and dietary carcinogens, have been increasingly associated with breast cancer etiology .

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the acetamide moiety can form hydrogen bonds with target molecules. The propynyl group may also participate in π-π interactions or other non-covalent interactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The introduction of bulky heterocyclic groups (e.g., benzo[d]thiazole in compounds 47–50) enhances antimicrobial activity, likely due to improved target binding .
  • The propargyl group in the target compound may influence pharmacokinetics, such as blood-brain barrier (BBB) penetration, as seen in NLRP3 inhibitors (discussed below) .

Anti-Inflammatory and NLRP3 Inflammasome Inhibitors

Propargyl-containing acetamides are prominent in inflammasome inhibition. For example:

Compound Name (NLRP3 Inhibitors) Key Substituents Biological Characteristics Reference
Compound 6 (Thiophene-3-yl) Thiophene, sulfamoyl group NLRP3 inhibition, PET imaging utility
Compound 17 (Propoxybenzyl) Propoxybenzyl, thiophene NLRP3 inhibition, 61% synthesis yield
Target Compound (4-bromophenoxy) Bromophenoxy, propargyl Potential BBB penetration (inferred)

Key Observations :

  • The propargyl group is critical for NLRP3 binding and brain uptake, as demonstrated by carbon-11 labeled analogues used in PET imaging .
  • Replacement of the sulfamoyl group (in NLRP3 inhibitors) with a bromophenoxy group (in the target compound) may shift biological targets or alter solubility.

Anticancer Acetamide Derivatives

Phenoxyacetamides with morpholinyl or piperidinyl groups exhibit anticancer activity:

Compound Name Substituents Activity (Cell Lines) Reference
Compounds 38–40 (Morpholinyl/piperidinyl) Quinazoline sulfonyl, methoxyphenyl HCT-1, MCF-7, PC-3 (IC₅₀ < 10 µM)
Target Compound (4-bromophenoxy) Bromophenoxy, propargyl Unknown (structural comparison only)

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl) enhance anticancer potency by modulating electron distribution and target interaction .

Key Observations :

  • The target compound’s synthesis likely follows similar alkylation or coupling strategies as in .
  • Higher yields (>80%) are achieved with simple alkylamines (e.g., n-butyl), while propargyl derivatives require optimized conditions .

Biological Activity

2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group and an alkyne moiety, which are significant in determining its biological activity. The presence of the bromine atom can enhance the compound's reactivity and interaction with biological targets.

Chemical Structure

  • Chemical Formula : C₁₃H₁₃BrN₂O₂
  • Molecular Weight : 305.16 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal species.

Antimicrobial Efficacy Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.33 µg/mL
Escherichia coli13.40 µg/mL
Candida albicans16.69 µg/mL
Pseudomonas aeruginosa11.29 µg/mL

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer effects, particularly against breast cancer cell lines such as MCF7. The compound's mechanism appears to involve modulation of cell signaling pathways and gene expression.

Anticancer Efficacy Data

Cell LineIC₅₀ (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0

The results indicate significant cytotoxic effects, suggesting that the compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest .

Molecular Interactions

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in microbial metabolism and cancer cell growth.
  • Binding Affinity : The bromophenoxy group enhances binding affinity to target proteins, facilitating stronger interactions that lead to biological effects .

Biochemical Pathways Affected

The compound may influence several biochemical pathways, including:

  • Cell Signaling Pathways : Alterations in signaling pathways can lead to changes in gene expression.
  • Metabolic Processes : Interaction with metabolic enzymes may disrupt normal cellular functions, contributing to its antimicrobial and anticancer properties .

Study on Antimicrobial Activity

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various acetamide derivatives, including this compound. The study found that this compound exhibited potent activity against both bacterial and fungal strains, supporting its potential as a therapeutic agent .

Study on Anticancer Activity

A separate investigation focused on the anticancer properties of the compound against estrogen receptor-positive breast cancer cells. The study utilized the Sulforhodamine B assay to measure cell viability and concluded that the compound significantly reduced cell proliferation at micromolar concentrations .

Q & A

Q. What are the common synthetic routes for 2-(4-bromophenoxy)-N-(prop-2-yn-1-yl)acetamide?

The compound is synthesized via nucleophilic substitution and coupling reactions. A typical procedure involves:

  • Reacting 4-bromophenol with chloroacetyl chloride to form 2-(4-bromophenoxy)acetyl chloride.
  • Subsequent amidation with propargylamine (prop-2-yn-1-amine) in the presence of a base like triethylamine (TEA) in anhydrous acetonitrile or DMF .
  • Purification via column chromatography (e.g., DCM:MeOH 100:1) yields the final product. Reported yields range from 49% to 78%, depending on reaction optimization .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldReference
Phenoxy-acylationChloroacetyl chloride, base (K₂CO₃), DMF, RT52–78%
AmidationPropargylamine, TEA, MeCN, 4h stirring49–61%

Q. How is structural characterization performed for this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks for the acetyl group (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl), bromophenoxy protons (δ ~6.8–7.4 ppm), and propargyl CH (δ ~2.8–3.0 ppm) .
  • FT-IR : Stretching vibrations for C≡N (propargyl, ~2100 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular formula C₁₁H₁₀BrNO₂ (e.g., [M+H]+ at m/z 284.0) .

Q. What safety precautions are recommended during handling?

  • Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of propargylamine intermediates.
  • Avoid inhalation or skin contact; wash with soap/water if exposed. Consult institutional safety protocols for brominated aromatic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening : Polar aprotic solvents (DMF, MeCN) enhance nucleophilicity. Microwave-assisted synthesis (e.g., 50–80°C, 30 min) may reduce side reactions .
  • Catalysis : Pd/Cu catalysts for Sonogashira-like coupling could improve propargyl incorporation efficiency .
  • Workup : Gradient chromatography (e.g., hexane:EtOAc to DCM:MeOH) minimizes impurities.

Q. What computational methods predict the compound’s reactivity or electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The bromophenoxy group is electron-withdrawing, directing reactivity at the acetylamide moiety .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., NLRP3 inflammasome) to guide SAR studies .

Q. How can contradictions in biological activity data be resolved?

  • Dose-Response Studies : Test across concentrations (0.1–100 µM) to establish IC₅₀ values for NLRP3 inhibition .
  • Control Experiments : Include structurally similar analogs (e.g., sulfur or oxygen isosteres) to isolate functional group contributions .

Q. What crystallographic techniques validate the compound’s structure?

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure refinement. Key parameters: space group, R-factor (<0.05), and bond angles (e.g., C≡C bond ~120°) .
  • Powder XRD : Compare experimental and simulated patterns to confirm phase purity .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Systematic Substitution : Replace the bromine atom with Cl, F, or NO₂ to modulate electronic effects.
  • Bioisosteric Replacement : Substitute the propargyl group with cyclopropane or azide to evaluate steric/electronic impacts on target binding .
  • Biological Assays : Test derivatives in IL-1β release assays (THP-1 cells) to correlate structural changes with NLRP3 inhibition .

Data Contradictions and Mitigation

  • Yield Discrepancies : Variances (e.g., 49% vs. 78%) may arise from solvent purity or temperature control. Replicate reactions under inert conditions (N₂/Ar atmosphere) .
  • Biological Activity : Inconsistent IC₅₀ values could reflect cell line variability. Standardize assays using primary human macrophages and positive controls (e.g., MCC950) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.